molecular formula C12H14BBrF3NO2 B12964617 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B12964617
M. Wt: 351.96 g/mol
InChI Key: ZWNRRSFLHOIFAA-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring three key substituents: a bromine atom at position 2, a trifluoromethyl (-CF₃) group at position 3, and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 4. Its molecular formula is C₁₂H₁₃BBrF₃NO₂, with a molecular weight of 358.95 g/mol (calculated from ). The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the bromine and -CF₃ groups provide sites for further functionalization and modulate electronic properties. Applications include pharmaceutical intermediates, organic electronics, and agrochemical synthesis .

Properties

Molecular Formula

C12H14BBrF3NO2

Molecular Weight

351.96 g/mol

IUPAC Name

2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H14BBrF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)9(14)18-6-7/h5-6H,1-4H3

InChI Key

ZWNRRSFLHOIFAA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a pyridine derivative followed by the introduction of the trifluoromethyl group and the dioxaborolane moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to streamline the synthesis, allowing for better control over reaction parameters and reducing the overall production time .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester functionality enables efficient participation in palladium-catalyzed Suzuki-Miyaura couplings. This reaction typically forms carbon-carbon bonds between the pyridine ring and aryl/heteroaryl halides.

Reaction Parameters Conditions Catalyst/Base Reference
Coupling partnerAryl halides (e.g., bromobenzene, iodopyridines)Pd(dppf)Cl₂ or Pd(PPh₃)₄
SolventTetrahydrofuran (THF), dimethylformamide (DMF)Potassium acetate (KOAc) or K₂CO₃
Temperature80–100°C under inert atmosphere (N₂/Ar)
PurificationColumn chromatography or recrystallization

Mechanistic Insight : The boronate ester undergoes transmetallation with palladium, forming a Pd-aryl intermediate that reacts with the aryl halide partner. The trifluoromethyl group enhances electrophilicity at the coupling site, improving reaction rates .

Bromine-Specific Substitution Reactions

The bromine atom at the 2-position participates in nucleophilic aromatic substitution (SNAr) and transition-metal-mediated cross-couplings.

Key Reaction Types:

  • Buchwald-Hartwig Amination :
    Reacts with primary/secondary amines under Pd catalysis to form aryl amines.
    Conditions : Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, toluene, 110°C.

  • Ullmann-Type Coupling :
    Forms biaryl ethers with phenols using CuI/1,10-phenanthroline.

  • Direct Nucleophilic Substitution :
    Fluoride or methoxide ions displace bromine in polar aprotic solvents (e.g., DMSO, DMF).

Functionalization via Boronate Ester Reactivity

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables additional transformations:

Reaction Type Reagents/Conditions Product Reference
ProtodeboronationH₂O₂, NaOH in THF/waterDeboronated pyridine derivative
Oxidative couplingCu(OAc)₂, pyridine, O₂Biphenyl structures
TransesterificationDiols (e.g., ethylene glycol)Boronate esters with modified ligands

Notable Observation : The trifluoromethyl group’s electron-withdrawing effect stabilizes intermediates during protodeboronation, reducing side reactions .

Sequential Multi-Step Reactions

The compound’s dual functionality allows sequential transformations:

  • Initial Suzuki Coupling : Attach an aryl group via the boronate ester.

  • Subsequent SNAr : Replace bromine with nucleophiles (e.g., amines, thiols).

Example Pathway :

  • Step 1: Suzuki coupling with 4-bromoanisole → 5-(4-methoxyphenyl)-3-(trifluoromethyl)pyridine intermediate.

  • Step 2: Bromine displacement with morpholine → final product with amine functionality.

Stability and Side Reactions

  • Hydrolytic Sensitivity : The boronate ester hydrolyzes slowly in aqueous acidic/alkaline conditions, requiring anhydrous storage.

  • Thermal Decomposition : Prolonged heating >120°C leads to deboronation and Br-F exchange at the trifluoromethyl site .

This compound’s reactivity profile makes it invaluable in pharmaceutical and materials science research, particularly for constructing complex heterocyclic architectures. Experimental protocols emphasize controlled conditions to balance reactivity and stability.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is especially relevant in the pharmaceutical industry for developing new drugs and agrochemicals. The presence of the bromine atom and the dioxaborolane moiety allows for diverse functionalization pathways.

Key Points:

  • Acts as a precursor for various chemical transformations.
  • Facilitates the synthesis of biologically active compounds.

Cross-Coupling Reactions

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is prominently used in Suzuki-Miyaura coupling reactions , which are vital for forming carbon-carbon bonds. This application is essential for creating a wide range of organic compounds.

Key Points:

  • Enhances the efficiency of cross-coupling reactions.
  • Enables the synthesis of complex molecular architectures.

Material Science

In material science, this compound is utilized in developing advanced materials such as polymers and nanomaterials. Its unique properties contribute to enhancing conductivity and mechanical strength in various applications.

Key Points:

  • Used in the fabrication of electronic materials.
  • Contributes to the development of coatings with improved properties.

Bioconjugation

The compound plays a significant role in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This application is crucial for drug delivery systems and diagnostic tools.

Key Points:

  • Facilitates the attachment of therapeutic agents to target sites.
  • Enhances the efficacy of diagnostic assays.

Case Study 1: Pharmaceutical Applications

Research has shown that derivatives of this compound exhibit promising biological activities. For instance, studies have indicated that certain derivatives possess antifungal properties against various pathogens, making them potential candidates for new antifungal therapies.

Case Study 2: Material Development

In a recent study focused on nanomaterials, the incorporation of this compound into polymer matrices resulted in significant improvements in mechanical properties and thermal stability. This finding opens avenues for its use in high-performance materials.

Summary Table of Applications

Application Area Description Significance
Organic SynthesisBuilding block for complex organic moleculesDrug development and agrochemical synthesis
Cross-Coupling ReactionsFacilitates Suzuki-Miyaura couplingEssential for carbon-carbon bond formation
Material ScienceDevelopment of polymers and nanomaterialsEnhances conductivity and mechanical strength
BioconjugationAttaches biomolecules to surfaces or other moleculesCrucial for drug delivery and diagnostics

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine involves its ability to participate in various chemical reactions due to its functional groups. The bromine atom and dioxaborolane moiety enable it to undergo substitution and coupling reactions, respectively. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Positions Key Applications Price (¥/g)
Target Compound 1084953-47-8 C₁₂H₁₃BBrF₃NO₂ Br (2), -CF₃ (3), boronic ester (5) Pharmaceuticals, OLEDs 7,200
3-Bromo-5-(dioxaborolan-2-yl)pyridine 329214-79-1 C₁₁H₁₆BBrNO₂ Br (3), boronic ester (5) Cholinergic drugs 5,000
2-Isopropoxy-5-boronic ester-3-CF₃-pyridine 1334607-81-6 C₁₄H₁₈BF₃NO₂ -O-iPr (2), -CF₃ (3), boronic ester (5) Agrochemicals 8,500
5-Bromo-3-boronic ester-pyrrolo[2,3-b]pyridine 1072152-50-1 C₁₃H₁₆BBrN₂O₂ Br (5), boronic ester (3) Organic electronics 9,000

Biological Activity

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its applications in pharmaceutical research.

  • Molecular Formula : C11H15BBrNO2
  • Molecular Weight : 283.96 g/mol
  • CAS Number : 214360-62-0

The compound features a brominated pyridine structure with a trifluoromethyl group and a boron-containing dioxaborolane moiety, which may contribute to its unique biological activities.

Biological Activity Overview

Research indicates that compounds containing brominated pyridine structures often exhibit diverse biological activities. The presence of the dioxaborolane group may enhance these properties through mechanisms such as enzyme inhibition or receptor modulation.

Anticancer Activity

Several studies have investigated the anticancer potential of similar brominated derivatives. For instance, compounds with bromine substitutions have demonstrated significant antiproliferative effects against various cancer cell lines. The incorporation of the dioxaborolane moiety could further enhance these effects by improving solubility and bioavailability.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF7 (Breast cancer)TBDTBD
6-Bromo-3-pyridineboronic acid pinacol esterA549 (Lung cancer)12.5Inhibition of cell proliferation
2-Bromopyridine derivativesHeLa (Cervical cancer)8.0Apoptosis induction

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in cancer cell signaling pathways.

Potential Targets:

  • Kinases : Similar compounds have shown inhibitory activity against various kinases involved in tumor growth.
  • Receptors : The trifluoromethyl group may enhance binding affinity to certain receptors.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation :
    • A study synthesized various brominated pyridine derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications at the C-3 position significantly influenced antiproliferative activity.
    "The introduction of electron-withdrawing groups at strategic positions on the pyridine ring enhances biological activity" .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis revealed that substituents on the pyridine ring can dramatically alter the potency and selectivity of these compounds towards cancer cells.

Q & A

Q. What are the typical cross-coupling reactions involving this compound, and how are they optimized?

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to its boronic ester moiety. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and anhydrous solvents like THF or dioxane. Optimization involves:

  • Catalyst loading (0.5–5 mol%),
  • Temperature (80–110°C for thermal activation or microwave-assisted conditions),
  • Solvent purity (strict anhydrous conditions to prevent boronic ester hydrolysis) . Example: In the synthesis of pyrrolo[2,3-b]pyridine derivatives, coupling with arylboronic acids under microwave irradiation (120°C, 30 min) achieved >85% yields .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group at the 3-position of the pyridine ring enhances electrophilicity at the bromine-substituted position (C2), facilitating oxidative addition with palladium catalysts. However, steric hindrance from the boronic ester (C5) may reduce coupling efficiency with bulky substrates. Methodological adjustments, such as using bulky phosphine ligands (e.g., XPhos), can mitigate this .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

For resolving discrepancies in crystallographic data (e.g., bond lengths, angles), use SHELXL for refinement and SHELXS for structure solution. Key steps include:

  • Validating hydrogen bonding networks and torsion angles against density functional theory (DFT) calculations.
  • Cross-referencing with analogous structures, such as 2-(5-bromopyridin-3-yl)-1,3,4-oxadiazole derivatives, which exhibit monoclinic symmetry (space group P21/c) and β angles ~91.3° .

Q. What strategies address regioselectivity challenges in functionalizing the pyridine ring?

Regioselectivity is governed by:

  • Electronic effects : The bromine atom (C2) and trifluoromethyl group (C3) direct electrophilic substitution to C4 or C5.
  • Protection/deprotection : Masking the boronic ester with pinacol or using temporary silyl groups prevents undesired side reactions. Example: In palladium-catalyzed couplings, selectivity for C2 bromine is maintained by avoiding strong Lewis acids that might displace the boronic ester .

Q. How should researchers handle discrepancies in reported purity or analytical data?

Validate purity using HPLC-MS (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆). For example:

  • Compare integration ratios of aromatic protons (δ 8.5–9.0 ppm for pyridine) against residual solvent peaks.
  • Cross-check melting points (e.g., 208–210°C for related bromopyridines) with literature .

Q. What reaction conditions preserve the boronic ester during functionalization?

The boronic ester is sensitive to protic solvents and acids. Use:

  • Anhydrous aprotic solvents (e.g., THF, DMF).
  • Mild bases (e.g., NaHCO₃ instead of NaOH) to prevent hydrolysis.
  • Low-temperature conditions (−20°C to 0°C) for acid-sensitive steps. Stability studies show <5% decomposition after 24 hours in dry DMSO .

Methodological Tables

Table 1. Representative Cross-Coupling Conditions

SubstrateCatalystBaseSolventYield (%)Reference
Arylboronic acidPd(PPh₃)₄K₂CO₃THF87
Heteroaryl halidePdCl₂(dppf)Cs₂CO₃Dioxane74

Table 2. Key Crystallographic Parameters for Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Reference
2-(5-Bromopyridin-3-yl)-1,3,4-oxadiazoleP21/c7.03277.648836.93991.315

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